2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-14-13(3-2-6-16-14)15(18)17-7-4-11(9-17)12-5-8-20-10-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWUTNNXJUQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antioxidant properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations:
Sulfur Content : Unlike methoxy- or silyl-substituted pyridines (e.g., ), the methylsulfanyl and thiophene groups in the target compound introduce sulfur atoms, which could influence electronic properties (e.g., electron-donating/-withdrawing effects) and solubility.
Functional Group Diversity : The tert-butyldimethylsilyl (TBDMS) group in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime contrasts with the thiophene moiety in the target compound, highlighting trade-offs between steric protection (TBDMS) and aromatic conjugation (thiophene).
Substituent Analysis and Potential Implications
- Methylsulfanyl vs.
- Thiophene vs. Pyrrolidine : The thiophene-pyrrolidine hybrid in the target compound combines aromaticity (thiophene) with conformational flexibility (pyrrolidine), a feature absent in rigid analogs like 2-((Trimethylsilyl)ethynyl)pyridin-3-amine .
- Pharmacological Relevance : While the catalog lacks bioactivity data, sulfur-containing pyridines (e.g., methylsulfanyl derivatives) are often explored in drug discovery due to their metabolic stability and binding affinity .
Biological Activity
The compound 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is a novel organic molecule that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₂OS₂
- Molecular Weight : 239.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrrolidine ring.
- Introduction of the methylsulfanyl group via nucleophilic substitution.
- Attachment of the thiophen-3-yl group through coupling reactions.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary investigations have demonstrated that this compound may possess anticancer activity. In particular, it has been tested against several cancer cell lines, showing cytotoxic effects that warrant further exploration in vivo.
The proposed mechanism of action involves interaction with specific enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases involved in cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Akhtar et al. (2022) | Reported significant in vitro activity against cancer cell lines with IC₅₀ values indicating potency. |
| Abdellatif et al. (2023) | Demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Sivaramakarthikeyan et al. (2024) | Investigated anti-inflammatory properties, finding reduced edema in animal models treated with the compound. |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-(Methylsulfanyl)pyridine | Moderate antimicrobial | Lacks thiophen group |
| 3-(Thiophen-3-yl)pyrrolidine | Low anticancer activity | No methylsulfanyl group |
| 5-Chloro-2-(methylsulfanyl)-4-pyrimidine | High cytotoxicity | Different core structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
